Prepro-Atrial Natriuretic Factor (26-55) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prepro-Atrial Natriuretic Factor (26-55) (human) is a polypeptide derived from the atrial natriuretic prohormone. It is known for its potent vasodilatory properties, which are equal to those of atrial natriuretic factor. This peptide increases renal cortical and medullary cyclic GMP levels and enhances renal guanylate cyclase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prepro-Atrial Natriuretic Factor (26-55) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Prepro-Atrial Natriuretic Factor (26-55) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product undergoes rigorous quality control to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Prepro-Atrial Natriuretic Factor (26-55) (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids like methionine and cysteine .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for temporary protection of the amino group.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide) for peptide bond formation.
Cleavage reagents: TFA (Trifluoroacetic acid) is used to cleave the peptide from the resin
Major Products
The primary product is the Prepro-Atrial Natriuretic Factor (26-55) (human) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Aplicaciones Científicas De Investigación
Prepro-Atrial Natriuretic Factor (26-55) (human) has several scientific research applications:
Biology and Medicine: It is used to study renal function and cardiovascular health due to its vasodilatory properties. .
Chemistry: The peptide is used in studies involving peptide synthesis and purification techniques
Industry: It is utilized in the development of diagnostic assays and therapeutic agents targeting cardiovascular conditions
Mecanismo De Acción
Prepro-Atrial Natriuretic Factor (26-55) (human) exerts its effects by increasing cyclic GMP levels in the renal cortex and medulla. This is achieved through the activation of renal guanylate cyclase. The elevated cyclic GMP levels lead to vasodilation and increased renal blood flow . The peptide also decreases adenylate cyclase activity, contributing to its overall physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Atrial Natriuretic Factor (4-28): Another peptide derived from the same prohormone with similar vasodilatory properties
Prepro-Atrial Natriuretic Factor (56-92): Another fragment of the prohormone with similar biological activities
Kaliuretic Peptide: A related peptide with natriuretic and diuretic properties
Uniqueness
Prepro-Atrial Natriuretic Factor (26-55) (human) is unique due to its specific sequence and potent vasodilatory effects. It is particularly effective in increasing cyclic GMP levels and enhancing renal guanylate cyclase activity, making it a valuable tool in cardiovascular research .
Actividad Biológica
Prepro-Atrial Natriuretic Factor (26-55) (human), often abbreviated as Prepro-ANF (26-55), is a polypeptide derived from the precursor of atrial natriuretic peptide (ANP). This peptide plays a significant role in cardiovascular physiology, particularly in regulating blood pressure and fluid balance. Understanding its biological activity is crucial for elucidating its therapeutic potential in cardiovascular diseases.
Structure and Function
Prepro-ANF (26-55) is a fragment that retains essential biological activities similar to those of the full-length ANP. It primarily functions through the activation of guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues. This mechanism is pivotal in mediating vasodilation and natriuresis.
Key Functions
- Vasodilation : Induces relaxation of vascular smooth muscle, reducing systemic vascular resistance.
- Natriuresis : Promotes sodium excretion by the kidneys, aiding in fluid balance and blood pressure regulation.
- Diuresis : Increases urine output, further contributing to blood volume reduction.
Biological Activity
The biological activity of Prepro-ANF (26-55) has been extensively studied, revealing several critical effects on cardiovascular health:
- Antihypertrophic Effects : Prepro-ANF (26-55) has been shown to inhibit cardiac hypertrophy, a condition often associated with heart failure. It achieves this by modulating signaling pathways that regulate cardiac cell growth and function .
- Antifibrotic Effects : The peptide may reduce fibrosis in cardiac tissues, which is crucial for maintaining heart elasticity and function .
- Antiarrhythmic Effects : Prepro-ANF (26-55) helps stabilize heart rhythm by influencing ion channel activity and reducing arrhythmogenic substrates .
- Cardiometabolic Effects : This polypeptide also plays a role in metabolic regulation, impacting glucose and lipid metabolism, which are vital for overall cardiovascular health .
Research Findings
Recent studies have highlighted the significance of Prepro-ANF (26-55) in various experimental models:
Case Study 1: Heart Failure Models
A study involving rodent models of heart failure demonstrated that administration of Prepro-ANF (26-55) significantly improved cardiac function and reduced markers of heart failure such as BNP levels. The treatment led to decreased left ventricular hypertrophy and improved ejection fraction .
Case Study 2: Hypertension
In hypertensive rat models, Prepro-ANF (26-55) administration resulted in marked reductions in blood pressure and improvements in renal function. The peptide's ability to enhance cGMP levels was correlated with decreased vascular resistance and increased sodium excretion .
Data Table
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAOHPOZFJINS-BGLQADKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H236N38O51S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3507.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.